3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenoxy and trimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with a suitable halogenating agent to produce 4-chlorophenoxybenzene.
Amination: The chlorophenoxybenzene is then subjected to amination using aniline derivatives to form the corresponding amino compound.
Coupling with Trimethoxyphenyl Group: The final step involves coupling the amino compound with 3,4,5-trimethoxybenzaldehyde under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one: shares structural similarities with other compounds such as:
Uniqueness
Unique Structural Features: The presence of both chlorophenoxy and trimethoxyphenyl groups in the same molecule.
Distinct Biological Activities: Potential for unique biological activities due to its specific chemical structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24ClNO5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenoxy)anilino]-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C24H24ClNO5/c1-28-22-14-16(15-23(29-2)24(22)30-3)21(27)12-13-26-18-6-10-20(11-7-18)31-19-8-4-17(25)5-9-19/h4-11,14-15,26H,12-13H2,1-3H3 |
InChI Key |
WDCBUZQBEHTVMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCNC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.